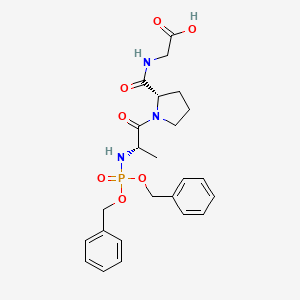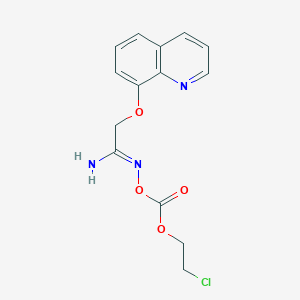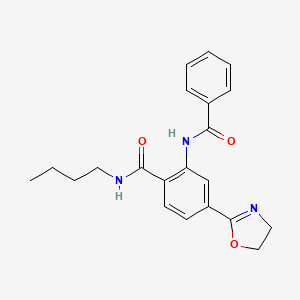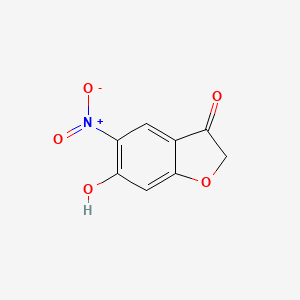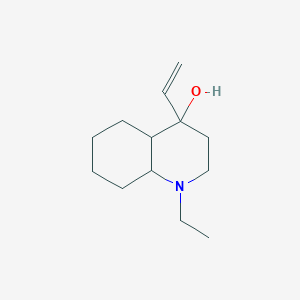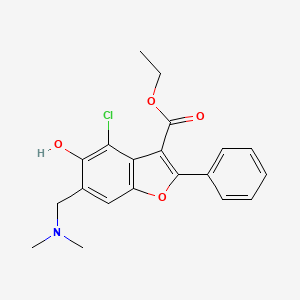
4-Chloro-6-dimethylaminomethyl-5-hydroxy-2-phenyl-3-benzofurancarboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-dimethylaminomethyl-5-hydroxy-2-phenyl-3-benzofurancarboxylic acid ethyl ester is a complex organic compound with a unique structure that combines various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-dimethylaminomethyl-5-hydroxy-2-phenyl-3-benzofurancarboxylic acid ethyl ester typically involves multiple steps:
Formation of the Benzofuran Core: The initial step often involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through methods such as the Pechmann condensation, where phenol reacts with a β-keto ester in the presence of an acid catalyst.
Introduction of the Chloro and Hydroxy Groups: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride. The hydroxy group can be introduced via hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol, usually in the presence of a strong acid like sulfuric acid or a catalyst like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, hydrogen peroxide.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Ammonia, primary and secondary amines, thiols.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 4-Chloro-6-dimethylaminomethyl-5-hydroxy-2-phenyl-3-benzofurancarboxylic acid ethyl ester can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of novel compounds.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets, which could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-dimethylaminomethyl-5-hydroxy-2-phenyl-3-benzofurancarboxylic acid ethyl ester would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the dimethylaminomethyl group suggests potential interactions with neurotransmitter systems, while the benzofuran core could interact with various cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-5-hydroxy-2-phenyl-3-benzofurancarboxylic acid ethyl ester: Lacks the dimethylaminomethyl group, which may reduce its biological activity.
6-Dimethylaminomethyl-5-hydroxy-2-phenyl-3-benzofurancarboxylic acid ethyl ester: Lacks the chloro group, potentially altering its reactivity and biological interactions.
4-Chloro-6-dimethylaminomethyl-2-phenyl-3-benzofurancarboxylic acid ethyl ester: Lacks the hydroxy group, which may affect its solubility and reactivity.
Uniqueness
The combination of chloro, hydroxy, and dimethylaminomethyl groups in 4-Chloro-6-dimethylaminomethyl-5-hydroxy-2-phenyl-3-benzofurancarboxylic acid ethyl ester provides a unique set of chemical properties, making it versatile for various applications. Its structure allows for multiple points of chemical modification, enhancing its utility in synthetic and medicinal chemistry.
Eigenschaften
CAS-Nummer |
55878-90-5 |
|---|---|
Molekularformel |
C20H20ClNO4 |
Molekulargewicht |
373.8 g/mol |
IUPAC-Name |
ethyl 4-chloro-6-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C20H20ClNO4/c1-4-25-20(24)16-15-14(26-19(16)12-8-6-5-7-9-12)10-13(11-22(2)3)18(23)17(15)21/h5-10,23H,4,11H2,1-3H3 |
InChI-Schlüssel |
LGCMAHMPEBOPGH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C(=C2)CN(C)C)O)Cl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-nitrophenyl)sulfanylamino]-1H-purin-6-one](/img/structure/B12900101.png)
![2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B12900104.png)

![3-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,4-dihydropyrazine-2,5-dicarbonitrile](/img/structure/B12900119.png)
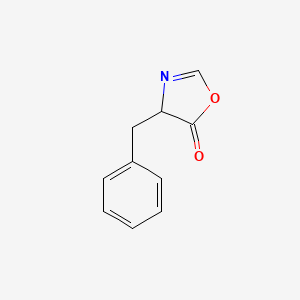
![1-Amino-N-(2-fluoro-4-methoxyphenyl)-4-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carboxamide](/img/structure/B12900129.png)
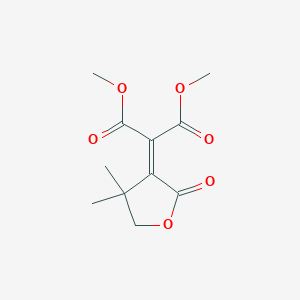
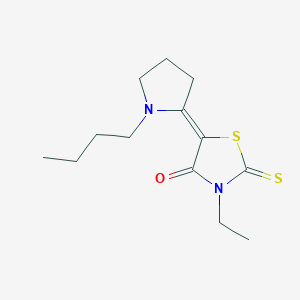
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide](/img/structure/B12900161.png)
